N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide
Overview
Description
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperidine ring, and a phthalazinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide typically involves multi-step organic synthesis. The process starts with the preparation of the phthalazinone core, followed by the introduction of the piperidine and morpholine rings through nucleophilic substitution reactions. The final step involves the coupling of the phenylpropanamide moiety under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. The use of high-throughput screening methods to identify the most efficient catalysts and solvents would also be crucial.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it could modulate the activity of neurotransmitter receptors, thereby influencing neural signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: Shares the morpholine ring structure.
Dichloroaniline: Contains an aniline ring with chlorine substitutions.
DOPA-cyclen: Features a cyclen-based structure similar to the piperidine ring.
Uniqueness
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide is unique due to its combination of morpholine, piperidine, and phthalazinone moieties
Properties
IUPAC Name |
N-[2-morpholin-4-yl-5-[4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-yl]phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4/c1-2-25(34)29-23-18-20(10-11-24(23)31-14-16-37-17-15-31)27-21-8-4-5-9-22(21)28(36)33(30-27)19-26(35)32-12-6-3-7-13-32/h4-5,8-11,18H,2-3,6-7,12-17,19H2,1H3,(H,29,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFSDCIHWVRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCCCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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